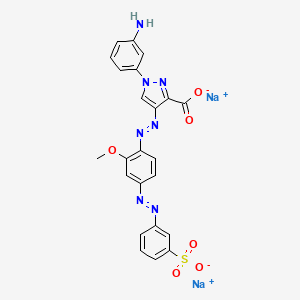

1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt

Description

This compound is a disodium salt featuring a pyrazole core substituted with a 3-aminophenyl group and two azo-linked aromatic systems. The 2-methoxy-4-((3-sulfophenyl)azo)phenyl moiety introduces sulfonic acid and methoxy groups, enhancing water solubility and chromophoric properties. Its disodium salt form improves stability and solubility in aqueous media, making it suitable for applications in dyes, pigments, or pharmaceutical intermediates.

Properties

CAS No. |

68227-66-7 |

|---|---|

Molecular Formula |

C23H17N7Na2O6S |

Molecular Weight |

565.5 g/mol |

IUPAC Name |

disodium;1-(3-aminophenyl)-4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C23H19N7O6S.2Na/c1-36-21-12-16(26-25-15-5-3-7-18(11-15)37(33,34)35)8-9-19(21)27-28-20-13-30(29-22(20)23(31)32)17-6-2-4-14(24)10-17;;/h2-13H,24H2,1H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

VPCIVFYZUSQJPY-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=CN(N=C3C(=O)[O-])C4=CC=CC(=C4)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy

The preparation of this compound involves several key steps:

Synthesis of the Aminophenyl Intermediate : The 1-(3-aminophenyl) moiety is typically prepared via reduction of corresponding nitro precursors or by direct amination methods. For instance, aromatic amines such as 3-nitroaniline can be reduced catalytically to 3-aminophenyl derivatives.

Diazotization : The amino group on the phenyl ring is diazotized under acidic conditions (usually with sodium nitrite and hydrochloric acid) to form the diazonium salt intermediate.

Azo Coupling : The diazonium salt is then coupled with a coupling component, such as 2-methoxy-4-(3-sulfophenyl)phenol, under controlled pH and temperature conditions to form the bis-azo linkage. The sulfonation (3-sulfophenyl group) is introduced either pre- or post-coupling to enhance solubility and dye properties.

Salt Formation : The final compound is isolated as a disodium salt, typically by neutralization with sodium carbonate or sodium hydroxide, which improves stability and aqueous solubility.

Reaction Conditions and Optimization

Solvents : Polar aprotic solvents such as dimethylformamide, dimethylacetamide, or N-methylpyrrolidone are preferred for the coupling reactions due to their ability to dissolve both organic and ionic species.

Temperature : The azo coupling reaction is best conducted between 80°C and 120°C. Below 80°C, conversion rates are low, while temperatures above 140°C lead to degradation and darkening of the reaction mixture.

Bases : Carbonates such as sodium carbonate or potassium carbonate are used in powdered form in 2 to 5-fold excess to maintain the reaction pH and facilitate coupling.

Catalysis : Catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure is employed for reduction steps, particularly in the preparation of amino intermediates.

Purification and Isolation

The product is sensitive to oxidation; therefore, it is often isolated as a salt with inorganic acids (hydrochloric or sulfuric acid) to stabilize the amino groups.

Crystallization from alcohols or ethers is a common purification method, taking advantage of the solubility differences between the product and impurities.

Summary of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Aromatic amine synthesis | Reduction of nitroaromatics with catalytic hydrogenation | Formation of 3-aminophenyl intermediate | Pd/C catalyst, mild H2 pressure |

| Diazotization | Sodium nitrite, HCl, 0-5°C | Formation of diazonium salt | Low temperature to avoid decomposition |

| Azo coupling | Coupler (2-methoxy-4-(3-sulfophenyl)phenol), base (Na2CO3), 80-120°C | Formation of azo bonds | Use of polar aprotic solvents |

| Salt formation and isolation | Sodium carbonate or sodium hydroxide, crystallization solvents | Formation of disodium salt, purification | Avoid oxidation, crystallize from alcohols |

Comprehensive Research Findings

Advantages of the Method

The use of carbonates as bases in finely powdered form ensures efficient coupling without excessive degradation.

The temperature control between 80-120°C balances reaction rate and product stability.

Isolation as disodium salt improves water solubility and stability, essential for application in aqueous hair dye formulations.

Challenges and Considerations

The sensitivity of free base intermediates to oxidation necessitates careful handling and prompt conversion to salts.

The complexity of the molecule requires precise control over diazotization and coupling steps to avoid side reactions and impurities.

The presence of sulfonate groups demands aqueous-compatible conditions and solvents.

Application Context

The compound is primarily used as a direct dye or oxidative dye precursor in hair coloring compositions, often in combination with polymers such as cationic hydroxyethylcellulose and acrylamide copolymers to improve dye uptake and conditioning effects.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The azo groups can be reduced to amines.

Substitution: Various substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogens, nitro groups, etc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups would yield corresponding amines.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo groups can interact with biological molecules, leading to various effects. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Chromophoric Properties: The target compound’s dual azo groups and extended conjugation result in a broader absorption spectrum compared to mono-azo analogs like C.I. Pigment Yellow 100 .

Solubility : The disodium salt form enhances aqueous solubility relative to organic or aluminum salts, making it advantageous for textile dyeing .

Synthetic Complexity : The target compound requires multi-step diazo coupling, whereas simpler pyrazole-carboxylic acids (e.g., ) are synthesized via cycloaddition or ester hydrolysis .

Stability and Reactivity

- The disodium salt improves stability in acidic/alkaline conditions compared to free sulfonic acid forms (e.g., ).

- Dual azo groups may increase photodegradation risk relative to mono-azo compounds, necessitating UV stabilizers in applications .

Toxicological Considerations

- Limited data exist for the target compound, but azo dyes generally require scrutiny for mutagenicity. The disodium salt may reduce dermal irritation compared to free acids .

Biological Activity

1H-Pyrazole derivatives, particularly those substituted with various functional groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt , is a complex pyrazole derivative that has been evaluated for its pharmacological properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with multiple substituents, including an amino group and azo linkages. Its unique structure contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study reported that compounds similar to the one in focus showed effective inhibition against various bacterial strains, including E. coli and S. aureus . The presence of the sulfophenyl group is particularly significant for enhancing antibacterial activity.

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 70% |

| Compound B | S. aureus | 65% |

| Target Compound | Klebsiella pneumoniae | 75% |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds derived from pyrazole scaffolds have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . The target compound demonstrated comparable efficacy to established anti-inflammatory drugs at certain concentrations.

Anticancer Activity

Some studies suggest that pyrazole derivatives may possess anticancer properties. For instance, compounds similar to the target compound have been tested for their ability to inhibit cancer cell proliferation in vitro . These findings indicate a potential pathway for developing new anticancer agents based on the pyrazole structure.

Case Studies

- Antimicrobial Study : A recent investigation evaluated a series of pyrazole derivatives against multiple bacterial strains. The study highlighted that modifications in the side chains significantly impacted antimicrobial efficacy, with some derivatives showing over 80% inhibition against Staphylococcus aureus .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives, reporting that certain compounds could reduce inflammation markers by up to 90% in animal models . This suggests a compelling avenue for therapeutic application in inflammatory diseases.

The biological activity of the target compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Pyrazoles often act as enzyme inhibitors, affecting pathways involved in inflammation and microbial resistance.

- Receptor Modulation : The compound's structure allows it to modulate receptor activity associated with pain and inflammation.

Q & A

Q. What functional groups define this compound, and how can they be experimentally verified?

The compound contains a pyrazole core, dual azo linkages (–N=N–), sulfonic acid (–SO₃⁻), and carboxylic acid (–COOH) groups. Verification methods include:

- IR Spectroscopy : Azo bonds exhibit characteristic peaks at ~1400–1600 cm⁻¹ (C–N stretching) and ~3000 cm⁻¹ (N–H stretching from aromatic amines) .

- ¹H/¹³C NMR : Aromatic protons from the phenyl and pyrazole rings appear in δ 6.5–8.5 ppm. Sulfonic acid protons are typically absent due to deprotonation in D₂O .

- X-ray Crystallography : Resolves spatial arrangement of azo bonds and confirms disodium salt formation .

Q. How can researchers assess the purity of this compound during synthesis?

Use HPLC with UV-Vis detection (λ ~400–500 nm, typical for azo dyes) to monitor unreacted intermediates. Purity is quantified via peak integration (>95% area). Elemental Analysis (C, H, N, S) validates stoichiometry, while TLC (silica gel, ethyl acetate/methanol) identifies side products .

Advanced Research Questions

Q. What synthetic strategies optimize yield in multi-step azo coupling reactions?

Key steps include:

- Diazotization : Use NaNO₂/HCl at 0–5°C to stabilize diazonium salts for the first azo coupling .

- Coupling Sequence : Prioritize coupling to electron-rich aromatic rings (e.g., methoxy-substituted phenyl) first to avoid steric hindrance .

- pH Control : Maintain pH 8–9 during sulfonation to prevent decomposition of sulfonic acid groups . Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) to minimize oxidation .

Q. How do substituents influence the compound’s photostability as an azo dye?

- Methoxy Group : Enhances electron density, increasing susceptibility to UV degradation. Stability can be tested via accelerated aging under UV light (λ = 365 nm) with periodic HPLC monitoring .

- Sulfonic Acid Groups : Improve water solubility but may reduce thermal stability. Thermogravimetric analysis (TGA) under N₂ identifies decomposition thresholds (>200°C) .

Q. What analytical approaches resolve contradictions in reported spectral data for similar pyrazole-azo derivatives?

- Variable Temperature NMR : Detects dynamic processes (e.g., tautomerism) that cause peak splitting .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M–2Na]²⁻) and rules out adducts .

- Comparative DFT Calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to align experimental data .

Q. How can researchers evaluate the compound’s potential as a biological probe (e.g., protein binding)?

- Fluorescence Quenching Assays : Monitor interactions with bovine serum albumin (BSA) via Stern-Volmer plots .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like human serum albumin (PDB: 1H9Z) .

- Circular Dichroism (CD) : Detect conformational changes in proteins upon binding .

Methodological Challenges

Q. What precautions mitigate hazards during handling and storage?

- Respiratory Protection : Use NIOSH-approved N95 masks to avoid inhalation of fine particles .

- Storage : Keep in amber glass under inert gas (Ar) at –20°C to prevent azo bond cleavage .

- Waste Disposal : Neutralize with 10% NaHCO₃ before incineration to avoid toxic NOx emissions .

Q. How can solvent selection improve recrystallization efficiency?

- Mixed Solvents : Ethanol/water (7:3 v/v) balances polarity for high recovery (>80%) .

- Crystal Engineering : Add seed crystals and control cooling rates (1°C/min) to minimize defects .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

Discrepancies arise from:

Q. How to address inconsistencies in reported melting points?

- Purity Gradients : Commercial samples may contain NaCl/Na₂SO₄ impurities (up to 5%), lowering observed mp .

- DSC Analysis : Provides accurate mp by detecting endothermic transitions .

Application-Oriented Questions

Q. Can this compound serve as a redox-active material in electrochemical sensors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.